

chemical and physical properties of uracil and its derivatives

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An In-depth Technical Guide on the Core Chemical and Physical Properties of **Uracil** and Its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil, a pyrimidine nucleobase, is a fundamental component of ribonucleic acid (RNA)[1][2][3][4]. It is a naturally occurring and common derivative of pyrimidine[1]. In RNA, **uracil** base-pairs with adenine through two hydrogen bonds, playing a crucial role in the transcription of genetic information[1][3]. Unlike DNA, where thymine is present, **uracil** serves as its unmethylated precursor[1]. First discovered in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein, **uracil** can also be found in bovine spleen and thymus, wheat germ, and herring sperm[1].

Beyond its structural role in RNA, **uracil** and its derivatives are vital in various cellular metabolic processes. They act as coenzymes and allosteric regulators in both animals and plants[5]. For instance, uridine monophosphate (UMP) regulates the activity of key enzymes in pyrimidine biosynthesis, while UDP-glucose is essential for carbohydrate metabolism[1][5]. **Uracil** also participates in polysaccharide biosynthesis and the detoxification of certain carcinogens[1][2].

The study of **uracil** and its derivatives, such as the potent anticancer agent 5-fluorouracil, is critical for drug development and understanding fundamental biological processes. This guide provides a comprehensive overview of the core chemical and physical properties of **uracil** and

several of its key derivatives, along with relevant experimental protocols and a visualization of its metabolic pathways.

Chemical and Physical Properties

The chemical and physical properties of **uracil** and its derivatives are central to their biological function and pharmacological applications. These properties, including melting point, pKa, and solubility, are summarized in the tables below.

Uracil

Uracil is a planar, unsaturated weak acid that can absorb light.^{[1][6]} It exists in two tautomeric forms: the lactam structure (amide form) and the lactim structure (imidic acid form), with the lactam form being the most common at neutral pH.^{[1][5]} It readily undergoes reactions such as alkylation, nitration, and oxidation.^[1]

Table 1: Chemical and Physical Properties of **Uracil**

Property	Value	Reference
Molecular Formula	C ₄ H ₄ N ₂ O ₂	[3][6]
Molar Mass	112.08676 g/mol	[6]
Appearance	White crystalline powder/needle-like crystals	[3][4][7]
Melting Point	335-338 °C (decomposes)	[4][6]
pKa (acidic)	9.389	[6]
pKa (basic)	-3.4	[6]
Solubility	Sparingly soluble in cold water, more soluble in hot water and dilute ammonia; insoluble in alcohol and ether.	[4][7]
UV Absorption Maxima (λ _{max})	202 nm, 258 nm	[8]

Uracil Derivatives

Modifications to the **uracil** ring structure give rise to derivatives with distinct properties and applications.

5-Fluorouracil is a **uracil** analog where the hydrogen at the 5th position is replaced by a fluorine atom.^[9] It is a widely used chemotherapeutic agent that acts as an antimetabolite.^[9]^[10]^[11]

Table 2: Chemical and Physical Properties of 5-Fluorouracil

Property	Value	Reference
Molecular Formula	C ₄ H ₃ FN ₂ O ₂	^[9]
Molar Mass	130.08 g/mol	
Appearance	White to off-white crystalline powder	^[10]
Melting Point	282-286 °C (decomposes)	^[10]
Solubility	Slightly soluble in water and ethanol; insoluble in chloroform and ether; soluble in dilute HCl and NaOH. Soluble in 1 N NH ₄ OH (50 mg/ml) and DMSO (10-50 mg/ml).	^[10] ^[12]
UV Absorption Maximum (λ _{max})	265 nm (in 0.1 M HCl)	^[10]

5-Nitrouracil is a derivative with a nitro group at the 5-position of the **uracil** ring.^[13]^[14] It is a C-nitro compound that has been investigated for its potential as an anticancer agent.^[13]^[15]

Table 3: Chemical and Physical Properties of 5-Nitrouracil

Property	Value	Reference
Molecular Formula	C ₄ H ₃ N ₃ O ₄	[13] [16]
Molar Mass	157.08 g/mol	[14] [16]
Appearance	White to off-white crystalline powder	[15] [16]
Melting Point	>300 °C (decomposes)	[16]
Water Solubility	3.61 g/L (at 25 °C)	[16]

5-Aminouracil features an amino group at the 5-position.

Table 4: Chemical and Physical Properties of 5-Aminouracil

Property	Value	Reference
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[17]
Molar Mass	127.10 g/mol	[17]
Appearance	Crystalline solid	
Melting Point	>300 °C	[18]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[19]

Experimental Protocols

Accurate determination of the chemical and physical properties of **uracil** and its derivatives is essential for research and quality control. Below are detailed methodologies for key experiments.

Determination of Melting Point (Thermal Melting)

The melting temperature (T_m) is the temperature at which 50% of a substance transitions from a solid to a liquid state. For nucleic acids, it refers to the temperature at which 50% of the

double-stranded molecules dissociate into single strands.[20]

Methodology:

A common method for determining the melting point of compounds like **uracil** or the thermal melting of nucleic acid duplexes involves using a UV spectrophotometer with a thermostatted cell.[20]

- Sample Preparation:
 - For a pure compound like **uracil**, prepare a solution in a suitable solvent (e.g., water or buffer).
 - For DNA/RNA duplexes, dissolve the oligonucleotide strands in a buffered solution (e.g., saline-sodium citrate buffer) to a known concentration.
- Instrumentation Setup:
 - Use a spectrophotometer capable of measuring absorbance at a specific wavelength (e.g., 260 nm for nucleic acids).[21]
 - The cuvette holder must be temperature-controlled, allowing for a gradual increase in temperature.
- Data Acquisition:
 - Place the sample cuvette in the holder and set the initial temperature below the expected T_m .
 - Slowly increase the temperature at a controlled rate (e.g., 1 °C/minute).
 - Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1-5 °C).[21]
- Data Analysis:
 - Plot absorbance versus temperature. The resulting curve will be sigmoidal (S-shaped).[20]

- The T_m is the temperature corresponding to the midpoint of the transition between the lower and upper plateaus of the curve.[\[20\]](#)
- For a more precise determination, the first derivative of the absorbance with respect to temperature (dA/dT) can be plotted against temperature. The peak of this derivative curve corresponds to the T_m .[\[21\]](#)

Determination of pKa

The pKa value is a measure of the acidity of a compound. It can be determined experimentally through titration monitored by spectroscopy or potentiometry.

Methodology (Spectrophotometric pH Titration):[\[22\]](#)

- Sample Preparation:
 - Prepare a stock solution of the compound (e.g., **uracil**) of known concentration in deionized water.
 - Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
- Data Acquisition:
 - For each buffer solution, add a small, constant volume of the stock solution.
 - Measure the UV-Vis spectrum of each solution at a constant temperature.
 - Identify the wavelength(s) where the largest change in absorbance occurs upon protonation/deprotonation.
- Data Analysis:
 - Plot the absorbance at the selected wavelength(s) against the pH.
 - The resulting titration curve will be sigmoidal.
 - The pKa is the pH at the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

- The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value more accurately.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of a compound.

Methodology:

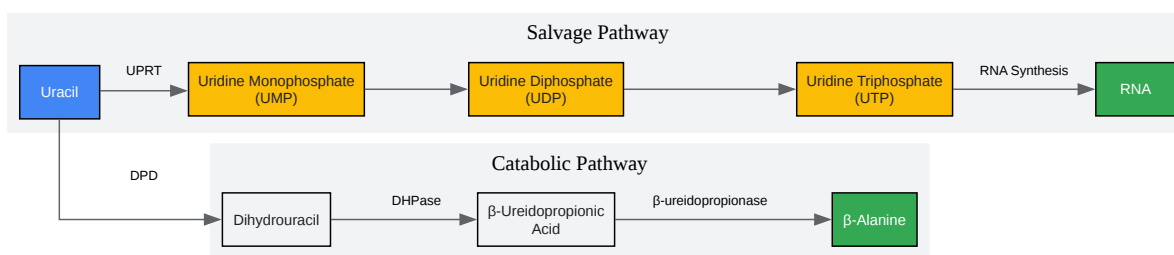
- Sample Preparation:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or a specific buffer). For **uracil**, a suitable mobile phase for HPLC analysis is 0.68% potassium phosphate monobasic in HPLC grade water.[23]
 - A typical sample concentration for **uracil** assay is 50 µg/mL.[23]
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Use a quartz cuvette for measurements in the UV range.
- Data Acquisition:
 - Record a baseline spectrum with the cuvette filled with the solvent (blank).
 - Fill the cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).
- Data Analysis:
 - The resulting spectrum will show one or more absorption maxima (λ_{max}). For **uracil**, the absorption maxima are at 202 nm and 258 nm.[8]

Signaling Pathways and Experimental Workflows

Uracil and its derivatives are integral to several metabolic and therapeutic pathways.

Uracil Metabolism

Uracil is metabolized in the cell through both salvage and catabolic pathways. The salvage pathway recycles **uracil** into nucleotides for RNA synthesis, while the catabolic pathway degrades it.[24][25]

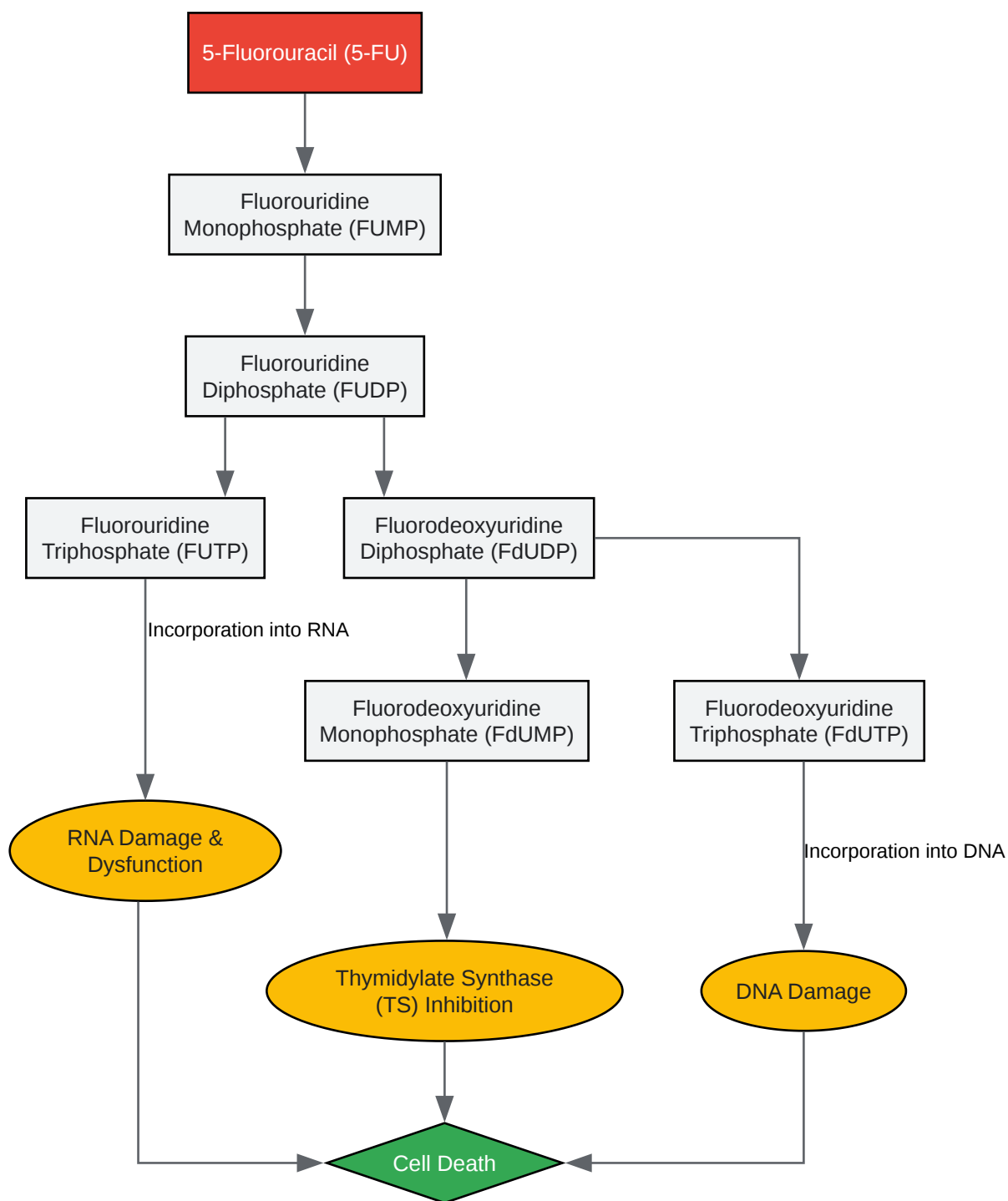


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Caption: **Uracil** metabolic pathways, including salvage and catabolic routes.

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil exerts its anticancer effects by interfering with DNA and RNA synthesis.[26][27][28] It is converted intracellularly into several active metabolites that inhibit thymidylate synthase (TS) and can be misincorporated into RNA and DNA.[27][28][29]

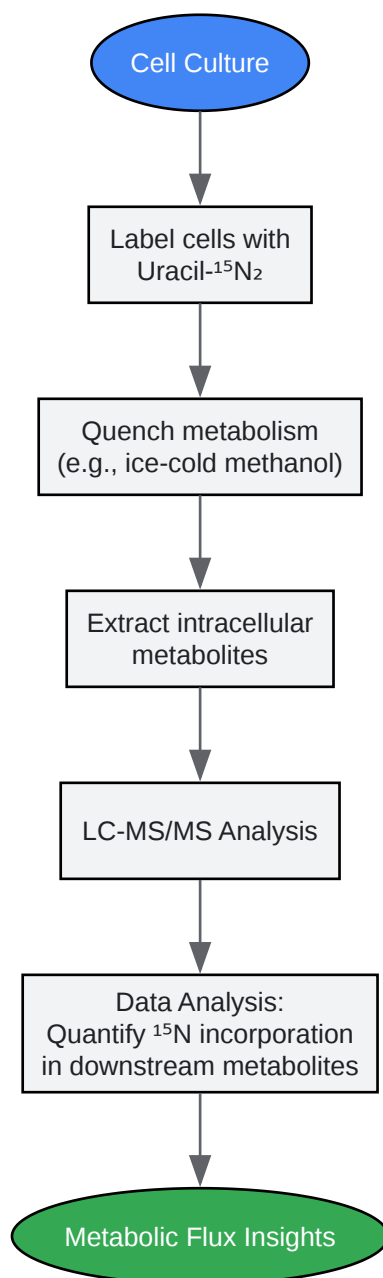


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Caption: Mechanism of action of the anticancer drug 5-Fluorouracil (5-FU).

Experimental Workflow for Isotope Tracing of Uracil Metabolism

Stable isotope-labeled **uracil**, such as **Uracil-¹⁵N₂**, can be used to trace the metabolic fate of **uracil** in cells using mass spectrometry.[24]



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Caption: Workflow for tracing **uracil** metabolism using stable isotope labeling.

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